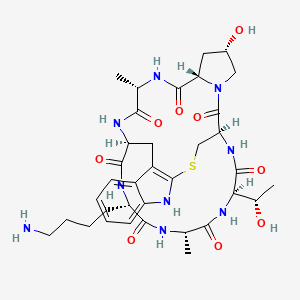
(Lys7)-Phalloidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Lys7)-Phalloidin is a modified form of phalloidin, a toxin derived from the Amanita phalloides mushroom, commonly known as the death cap mushroom. Phalloidin binds specifically to F-actin, a filamentous protein found in eukaryotic cells, stabilizing it and preventing its depolymerization. This property makes this compound a valuable tool in cell biology for studying actin dynamics and cytoskeletal structures.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (Lys7)-Phalloidin beinhaltet die Modifikation des Phalloidin-Moleküls durch Einführung eines Lysinrests an der siebten Position. Dies kann durch Festphasenpeptidsynthese (SPPS) erreicht werden, eine Methode, die üblicherweise zur Synthese von Peptiden und kleinen Proteinen verwendet wird. Der Prozess umfasst typischerweise die folgenden Schritte:
Kopplung: Die Aminosäuren werden sequentiell zu einer an ein Harz gebundenen Peptidkette hinzugefügt.
Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um die nächste Kopplungsreaktion zu ermöglichen.
Spaltung: Das vollständige Peptid wird vom Harz abgespalten und gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich ähnliche Synthesewege befolgen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung strenger Qualitätskontrollmaßnahmen zur Gewährleistung von Konsistenz und Sicherheit umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(Lys7)-Phalloidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Lysinrest kann oxidiert werden, um Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Disulfidbrücken innerhalb des Moleküls in Thiole umwandeln.
Substitution: Der Lysinrest kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden häufig verwendet.
Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden oder Acylchloriden durchgeführt werden.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation des Lysinrests zu Lysinaldehyd oder Lysincarbonsäure führen, während die Reduktion von Disulfidbrücken zu freien Thiolgruppen führt.
Wissenschaftliche Forschungsanwendungen
(Lys7)-Phalloidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Zellbiologie, Biochemie und Medizin:
Zellbiologie: Es wird verwendet, um F-Aktin in fixierten Zellen zu färben und zu visualisieren, was es Forschern ermöglicht, die Organisation und Dynamik des Zytoskeletts zu untersuchen.
Biochemie: this compound kann verwendet werden, um die Wechselwirkungen zwischen Aktin und anderen Proteinen zu untersuchen sowie die Auswirkungen verschiedener Medikamente auf die Aktinpolymerisation zu untersuchen.
Medizin: Die Erforschung der zytotoxischen Wirkungen von this compound kann Einblicke in potenzielle therapeutische Anwendungen liefern, wie z. B. die gezielte Behandlung von Krebszellen, die für ihre Proliferation und Metastasierung auf die Aktin-Dynamik angewiesen sind.
Industrie: In der Biotechnologie-Industrie kann this compound bei der Entwicklung von diagnostischen Assays und bildgebenden Verfahren verwendet werden.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an F-Aktin bindet, eine polymerisierte Form von Aktin, die im Zytoskelett eukaryotischer Zellen vorkommt. Diese Bindung stabilisiert die Aktinfilamente und verhindert ihre Depolymerisation, was zu einer Anhäufung von F-Aktin in der Zelle führt. Die Stabilisierung von Aktinfilamenten kann verschiedene zelluläre Prozesse stören, darunter Zellteilung, Motilität und intrazellulärer Transport. Das primäre molekulare Ziel von this compound ist das Aktinfilament, und seine Bindungsstelle befindet sich innerhalb der hydrophoben Spalte des Aktinmonomers.
Wirkmechanismus
(Lys7)-Phalloidin exerts its effects by binding to F-actin, a polymerized form of actin found in the cytoskeleton of eukaryotic cells. This binding stabilizes the actin filaments and prevents their depolymerization, leading to the accumulation of F-actin within the cell. The stabilization of actin filaments can disrupt various cellular processes, including cell division, motility, and intracellular transport. The primary molecular target of this compound is the actin filament, and its binding site is located within the hydrophobic cleft of the actin monomer.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phalloidin: Die Stammverbindung von (Lys7)-Phalloidin, Phalloidin, bindet ebenfalls an F-Aktin und stabilisiert es. This compound weist einen zusätzlichen Lysinrest auf, der verschiedene Eigenschaften verleihen kann, wie z. B. erhöhte Löslichkeit oder veränderte Bindungsaffinität.
Jasplakinolid: Eine weitere Aktin-stabilisierende Verbindung, Jasplakinolid, bindet an F-Aktin und fördert seine Polymerisation. Im Gegensatz zu this compound kann Jasplakinolid auch die Aktinnukleation induzieren.
Cytochalasine: Diese Verbindungen binden an die verästelten Enden von Aktinfilamenten und hemmen deren Polymerisation. Obwohl sie einen anderen Wirkmechanismus als this compound haben, werden sie auch zur Untersuchung der Aktin-Dynamik verwendet.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Modifikation mit einem Lysinrest, der seine Löslichkeit verbessern und möglicherweise seine Bindungseigenschaften verändern kann. Diese Modifikation ermöglicht vielseitigere Anwendungen in der Forschung, insbesondere bei Studien, die eine präzise Kontrolle der Aktin-Dynamik erfordern.
Eigenschaften
Molekularformel |
C35H49N9O9S |
|---|---|
Molekulargewicht |
771.9 g/mol |
IUPAC-Name |
(1S,14R,18S,20S,23S,28S,31S,34R)-28-(4-aminobutyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C35H49N9O9S/c1-16-28(47)40-24-13-21-20-8-4-5-9-22(20)42-34(21)54-15-25(35(53)44-14-19(46)12-26(44)32(51)38-16)41-33(52)27(18(3)45)43-29(48)17(2)37-30(49)23(39-31(24)50)10-6-7-11-36/h4-5,8-9,16-19,23-27,42,45-46H,6-7,10-15,36H2,1-3H3,(H,37,49)(H,38,51)(H,39,50)(H,40,47)(H,41,52)(H,43,48)/t16-,17-,18-,19-,23-,24-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
NEZTXJGARSCQRM-OYPRAPQASA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCCN)C)[C@H](C)O |
Kanonische SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)
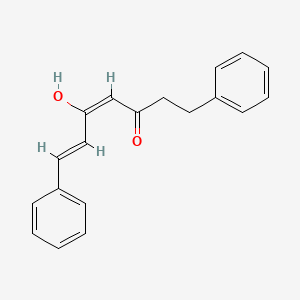
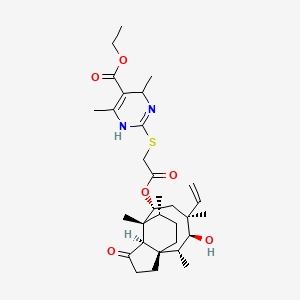
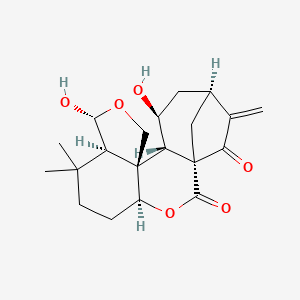
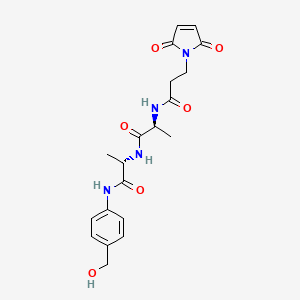


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)
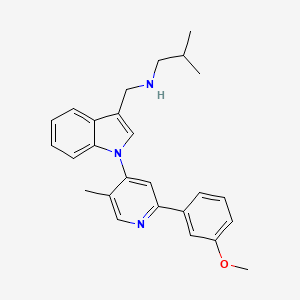


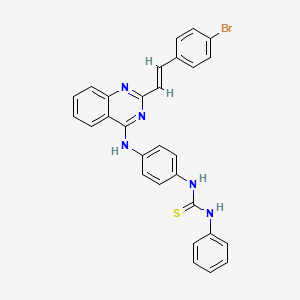
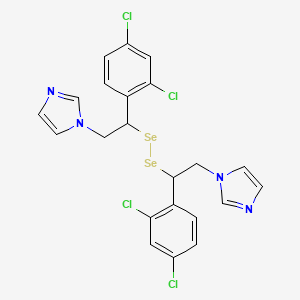
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
